molecular formula C11H19NO4 B1457695 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 1434142-05-8

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Cat. No.: B1457695
CAS No.: 1434142-05-8
M. Wt: 229.27 g/mol
InChI Key: FITPVQKCXOGZGO-UHFFFAOYSA-N
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Description

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating the activity of enzymes and affecting biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is unique due to its specific combination of a cyclobutyl ring, Boc-protected amino group, and acetic acid moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-4-7(5-8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITPVQKCXOGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150368, DTXSID301155005, DTXSID001182548
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638772-19-6, 1434142-05-8, 1434141-68-0
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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